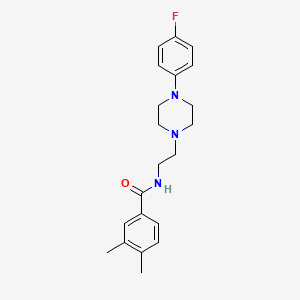

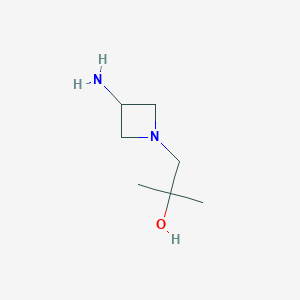

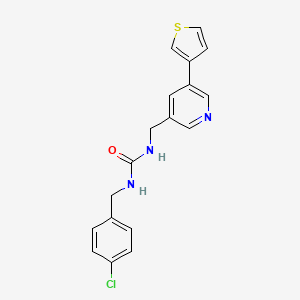

![molecular formula C22H23N3O4 B2434471 [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2,4-dimethyl-6-oxo-1-phenylpyridine-3-carboxylate CAS No. 1119383-63-9](/img/structure/B2434471.png)

[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2,4-dimethyl-6-oxo-1-phenylpyridine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2,4-dimethyl-6-oxo-1-phenylpyridine-3-carboxylate is a useful research compound. Its molecular formula is C22H23N3O4 and its molecular weight is 393.443. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Cyanoacetylierung von Aminen

Cyanoacetamid-Derivate spielen eine entscheidende Rolle in der heterocyclischen Synthese. Sie dienen als vielseitige Reaktanten aufgrund der strategischen Positionierung ihrer Carbonyl- und Cyanogruppen. Insbesondere das aktive Wasserstoffatom an C-2 dieser Verbindungen beteiligt sich an Kondensations- und Substitutionsreaktionen. Forscher haben die Herstellungsverfahren von N-Aryl- und N-Heteroaryl-Cyanoacetamiden untersucht, die die Behandlung verschiedener substituierter Aryl- oder Heteroarylamine mit Alkylcyanoacetaten beinhalten . Diese Derivate haben das Potenzial, bessere Chemotherapeutika zu entwickeln.

Anti-HIV-Aktivität

Die Struktur der Verbindung deutet auf potenzielle antivirale Eigenschaften hin. Forscher haben verwandte Derivate synthetisiert und auf Anti-HIV-Aktivität gegen beide HIV-1- und HIV-2-Stämme hin untersucht. Die Ergebnisse zeigen vielversprechende Effekte bei der Hemmung der Virusreplikation .

Thiophenderivate

Mikrowellengestützte Reaktionen von Cyanoacetamiden mit Cyclohexanon, Schwefel und Aluminiumoxid führten zur Bildung von Thiophenderivaten. Diese Verbindungen weisen interessante Eigenschaften auf und könnten Anwendungen in der Materialwissenschaft oder der Arzneimittelforschung finden .

Biologisch aktive Einheiten

Angesichts der vielfältigen biologischen Aktivitäten, die für Cyanoacetamid-Derivate berichtet wurden, haben sich Biochemiker für diese Verbindungsklasse interessiert. Durch Modifizieren des Cyanoacetamid-Gerüsts streben Forscher danach, neuartige heterocyclische Einheiten mit potenziellen therapeutischen Anwendungen zu entwickeln .

Aufbau organischer Heterocyclen

Die N-Aryl- und/oder Heteroaryl-Cyanoacetamide dienen als Bausteine für verschiedene organische Heterocyclen. Ihre Reaktivität ermöglicht den Aufbau diverser Ringsysteme, die für pharmazeutische Zwecke weiter untersucht werden können .

Verwandte heterocyclische Synthese

Obwohl nicht direkt für diese Verbindung untersucht, haben verwandte heterocyclische Synthesewege, die ähnliche Strukturen (z. B. 4-Hydroxy-2-Chinolone) einbeziehen, einzigartige biologische Aktivitäten gezeigt. Forscher haben diese Verbindungen zur Synthese von vier- bis sieben-gliedrigen Heterocyclen mit potenziellen Anwendungen verwendet .

Eigenschaften

IUPAC Name |

[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 2,4-dimethyl-6-oxo-1-phenylpyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4/c1-15-12-19(27)25(17-8-4-3-5-9-17)16(2)20(15)21(28)29-13-18(26)24-22(14-23)10-6-7-11-22/h3-5,8-9,12H,6-7,10-11,13H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALEASSSNVMLNQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=C1C(=O)OCC(=O)NC2(CCCC2)C#N)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

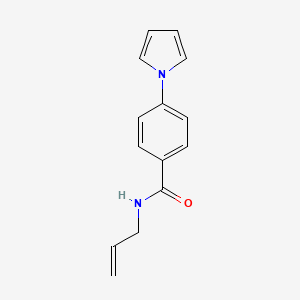

![N-(1-cyanocyclohexyl)-2-[4-ethyl-4-(4-fluorophenyl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2434390.png)

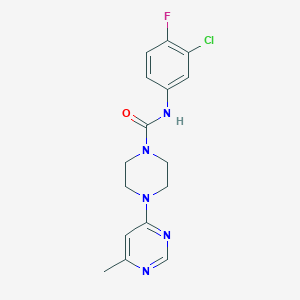

![N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-methylbenzamide](/img/structure/B2434395.png)

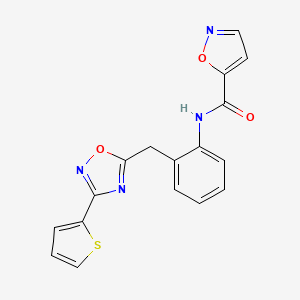

![4,5,6-trimethyl-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B2434398.png)

![5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2434401.png)